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Compound of Interest

Compound Name:
2-Chloro-5-

[(methylsulfonyl)methyl]pyridine

CAS No.: 1158608-08-2

Cat. No.: B1463149

Get Quote

Technical Guide: 2-Chloro-5-
[(methylsulfonyl)methyl]pyridine
Molecular Formula: C₇H₈ClNO₂S | Molecular Weight: 205.66 g/mol | CAS: 1158608-08-2

(Primary Reference)[1]

Executive Summary
2-Chloro-5-[(methylsulfonyl)methyl]pyridine is a critical heterocyclic building block, primarily

recognized as the "right-hand" pharmacophore in the synthesis of Etoricoxib (Arcoxia), a

selective COX-2 inhibitor.[1] Its structural value lies in the bifunctional nature of the pyridine

ring: the C2-chlorine atom serves as an electrophilic handle for cross-coupling reactions

(specifically Suzuki-Miyaura), while the C5-methylsulfone moiety provides metabolic stability

and hydrogen-bond accepting capability essential for active site binding in cyclooxygenase

enzymes.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1463149#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://www.benchchem.com/product/b1463149/docs?utm_src=pdf-body#2-chloro-5-methylsulfonyl-methyl-pyridine-molecular-structure
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide details the molecular architecture, industrial synthesis pathways, and handling

protocols for this intermediate, designed for researchers optimizing COX-2 inhibitor analogs.[1]

Molecular Architecture & Physicochemical Properties
The molecule features a tri-substituted pyridine ring.[1][2] The electronic interplay between the

substituents dictates its reactivity profile.[1]

Feature Chemical Significance

Pyridine Core

Electron-deficient aromatic ring; susceptible to

nucleophilic attack at the C2 and C6 positions.

[1]

C2-Chlorine

A labile leaving group activated by the ring

nitrogen.[1] It is the primary site for catalytic

cross-coupling.[1]

C5-Sulfone

The

group is electron-withdrawing. It increases the

acidity of the benzylic (pyridylic) protons,

allowing for potential carbanion chemistry.[1]

Lipophilicity

The sulfone lowers logP compared to a sulfide,

improving water solubility and reducing

metabolic oxidation susceptibility.

Key Physical Data:

State: Off-white to pale yellow solid.[1]

Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.[1]

Melting Point: Typically >100°C (Precursor CCMP melts at 37-42°C).[1]

Synthetic Pathways
The synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine generally proceeds via the

functionalization of 3-methylpyridine (3-picoline) derivatives.[1] The most robust industrial route
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involves the nucleophilic displacement of a benzylic halide by a sulfinate salt.[1]

Pathway Analysis (DOT Visualization)

Figure 1: Retrosynthetic Pathway for Etoricoxib Intermediate
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Figure 1: The linear synthesis from commercially available picoline derivatives.

Detailed Mechanism: Sulfination
The transformation of the chloromethyl intermediate (CCMP) to the sulfone is an

reaction. Sodium methanesulfinate (

) acts as an ambident nucleophile.[1] In polar aprotic solvents (DMF, DMSO), the sulfur atom
attacks the benzylic carbon, displacing the chloride.[1]

Reagent: Sodium Methanesulfinate (CAS 95-33-0).[1]

Selectivity: Sulfur-alkylation (sulfone) is thermodynamically preferred over Oxygen-alkylation

(sulfinate ester) in this system.[1]

Experimental Protocol: Sulfone Synthesis
Objective: Synthesis of 2-Chloro-5-[(methylsulfonyl)methyl]pyridine from 2-chloro-5-

(chloromethyl)pyridine (CCMP).

Reagents:

2-Chloro-5-(chloromethyl)pyridine (1.0 eq)[1][3]

Sodium Methanesulfinate (1.2 - 1.5 eq)[1]

Solvent: Dimethylformamide (DMF) or Ethanol/Water (3:1)
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Step-by-Step Methodology:

Preparation: Charge a reaction vessel with 2-chloro-5-(chloromethyl)pyridine dissolved in

DMF (5 mL per gram of substrate).

Note: CCMP is a potent alkylating agent (lachrymator).[1] Handle in a fume hood.

Addition: Add Sodium Methanesulfinate solid in portions at room temperature. The reaction is

slightly exothermic.[1]

Reaction: Heat the mixture to 50–60°C for 4–6 hours.

Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][4] The starting

material (CCMP) is less polar and will move faster than the sulfone product.[1]

Quench: Cool the reaction to room temperature. Pour the mixture into ice-cold water (10x

volume of DMF).

Isolation:

The product often precipitates as a solid.[1] Filter and wash with cold water.[1]

If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine to remove

DMF, dry over

, and concentrate.[1]

Purification: Recrystallize from Ethanol or Isopropanol if necessary to achieve >98% purity.

Reactivity Profile & Applications
A. Suzuki-Miyaura Cross-Coupling
The C2-chlorine is the primary reaction site.[1] Under palladium catalysis, it couples with aryl

boronic acids.[1]

Catalyst System:

or
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.

Base:

or

.[1]

Relevance: This step attaches the central phenyl ring of the Etoricoxib scaffold.

B. Benzylic Deprotonation (Condensation)
The protons adjacent to the sulfone (

) are acidic (

).[1]

Base: NaH or LiHMDS.[1]

Electrophile: Esters or aldehydes.[1]

Application: Condensation with esters yields

-ketosulfones, which are precursors for forming the third ring in tricyclic COX-2 inhibitors.[1]

Reactivity Workflow (DOT Visualization)

Figure 2: Divergent Reactivity Profile
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Click to download full resolution via product page

Figure 2: The molecule acts as both an electrophile (Suzuki) and a nucleophile (after

deprotonation).

Safety & Handling (E-E-A-T)
Hazard Identification:

Precursor (CCMP):DANGER. Causes severe skin burns and eye damage (H314).[1] Strong

lachrymator. It is an alkylating agent similar to benzyl chloride.[1]

Target Sulfone: Warning. Irritant to eyes, respiratory system, and skin.[1]

Handling Protocols:

Containment: All weighing and transfers of the chloromethyl precursor must occur in a

certified chemical fume hood.[1]

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.[1]

Decontamination: Spills of the precursor should be treated with dilute ammonia or sodium

hydroxide to hydrolyze the alkyl chloride before cleanup.[1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The sulfone is

hygroscopic; keep desiccated.

References
Davies, I. W., et al. (2000).[1] A Practical Synthesis of a COX-2 Inhibitor. The Journal of

Organic Chemistry, 65(25), 8415–8420.[1] [1]

Merck Frosst Canada & Co. (1999).[1] Process for making 5-chloro-3-(4-

methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine.[1] U.S. Patent 6,040,319.[1]

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for

CID 155479, 2-Chloro-5-(chloromethyl)pyridine.[1][1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1463149/docs?utm_src=pdf-body-img#2-chloro-5-methylsulfonyl-methyl-pyridine-molecular-structure
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-_chloromethyl_pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1463149?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ChemScene. (2024). Product Analysis: 2-Chloro-5-[(methylsulfonyl)methyl]pyridine (CAS

1158608-08-2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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